VBIT-4 is a small molecule identified through high-throughput compound screening and medicinal chemistry efforts. [] It functions as a specific inhibitor of voltage-dependent anion channel 1 (VDAC1) oligomerization. [, ] VDAC1, located on the outer mitochondrial membrane, plays a critical role in regulating cell survival and death pathways, including apoptosis. [] VBIT-4's ability to inhibit VDAC1 oligomerization makes it a valuable tool for studying mitochondrial function and its role in various diseases.
VBIT-4 is classified as a small molecule inhibitor with the chemical formula C21H23ClF3N3O3 and a molecular weight of approximately 457.87 g/mol. It is categorized under the broader class of VDAC1 inhibitors, which are being investigated for their potential to regulate apoptosis and mitochondrial function . The compound was synthesized as part of research efforts to develop targeted therapies for diseases characterized by enhanced apoptosis due to VDAC1 overexpression .
The synthesis of VBIT-4 involved modifications to a parent compound known as AKOS-022. The synthetic route included:
These structural changes were designed to enhance the binding affinity of the compound for VDAC1, thereby improving its inhibitory effects on VDAC1 oligomerization and subsequent apoptotic processes .
The molecular structure of VBIT-4 features a complex arrangement that includes:
The compound's specific structural data includes:
VBIT-4 primarily acts through its interaction with VDAC1, inhibiting its oligomerization and preventing the release of pro-apoptotic factors. Key reactions include:
VBIT-4 exerts its biological effects by targeting VDAC1, which serves as a regulatory hub for cellular survival signals. The mechanism involves:
VBIT-4 exhibits several notable physical properties:
Chemical properties include:
These properties are critical for its application in biological systems where stability and solubility can influence therapeutic efficacy .
VBIT-4 has been explored for various scientific applications, particularly in the context of diseases characterized by mitochondrial dysfunction:
VDAC isoforms (VDAC1, VDAC2, VDAC3) constitute a family of β-barrel proteins embedded in the outer mitochondrial membrane (OMM). While all three isoforms share core structural features—19 transmembrane β-strands forming a pore with an N-terminal α-helix—key functional distinctions exist. VDAC1, the most abundant isoform, exhibits the highest conductance for metabolites like ATP/ADP and NADH. Its N-terminal domain (residues 1-26) contains a dynamic α-helix that regulates gating behavior through voltage-dependent conformational shifts [1] [6]. VDAC2, though structurally similar, possesses a unique N-terminal extension that enables its anti-apoptotic role by sequestering BAK. VDAC3, distinguished by reactive cysteine residues, primarily contributes to redox homeostasis but displays lower channel conductance [6].
Table 1: Comparative Features of Mammalian VDAC Isoforms
Isoform | Structural Features | Tissue Expression | Primary Functions |
---|---|---|---|
VDAC1 | 19 β-strands; mobile N-terminal α-helix | Ubiquitous; highest in metabolically active tissues | Metabolite transport; apoptosis regulation; Ca²⁺ crosstalk |
VDAC2 | Extended N-terminus; similar β-barrel | Testis, heart, liver | BAK sequestration; anti-apoptotic functions |
VDAC3 | Reactive cysteine residues; conserved β-strands | Brain, kidney, immune cells | Oxidative stress protection; redox signaling |
VDAC1 serves as the primary conduit for mitochondrial-nuclear metabolic communication, facilitating bidirectional transport of ions, nucleotides (ATP/ADP), and metabolites (pyruvate, succinate). It regulates cellular energy flux by controlling ATP/ADP exchange rates, thereby directly modulating oxidative phosphorylation efficiency [1]. In calcium signaling, VDAC1 forms physical contacts with endoplasmic reticulum (ER) membranes via IP3 receptor complexes, enabling regulated Ca²⁺ transfer into mitochondria—a process critical for buffering cytosolic Ca²⁺ waves and activating dehydrogenases [6].
Beyond metabolism, VDAC1 integrates stress signals into mitochondrial apoptotic pathways. Under physiological conditions, it binds anti-apoptotic proteins like hexokinase-II and Bcl-xL. During apoptosis, however, VDAC1 undergoes conformational shifts that promote oligomerization, forming large pores (2.5–3 nm) capable of releasing cytochrome c and apoptogenic factors into the cytosol [1] [4]. This oligomerization represents a pivotal commitment step in intrinsic apoptosis.
Table 2: Key Functional Roles of VDAC1 in Cellular Homeostasis
Function | Mechanism | Physiological Impact | Pathological Consequence of Dysregulation |
---|---|---|---|
Metabolic Cross-Talk | ATP/ADP exchange; metabolite transport | Maintains energy homeostasis | Reduced ATP yield; glycolytic shift |
Ca²⁺ Homeostasis | ER-mitochondria tethering; regulated ion flux | Activates TCA cycle enzymes; signal transduction | Ca²⁺ overload; permeability transition pore opening |
Apoptosis Regulation | Oligomerization; cytochrome c release | Programmed cell death | Uncontrolled apoptosis (neurodegeneration) or evasion (cancer) |
VDAC1 dysregulation manifests as pathological overexpression and oligomerization across diverse diseases:
Table 3: VDAC1 Dysregulation in Disease Models
Disease Model | VDAC1 Alteration | Functional Consequence | Reference |
---|---|---|---|
Alzheimer’s (5×FAD mice) | 2.8-fold ↑ expression; oligomerization | Neuronal apoptosis; cognitive decline | [7] |
Lupus (MRL/lpr mice) | Enhanced oligomerization | mtDNA release; NETosis; skin/kidney pathology | [5] |
Type 2 Diabetes (db/db mice) | Overexpression in β-cells | Mitochondrial swelling; reduced insulin secretion | [8] |
ALS (SOD1G93A mice) | Oligomerization ↑ in motor neurons | Cytochrome c release; muscle denervation | [10] |
VDAC1 oligomerization represents a unifying mechanism linking mitochondrial dysfunction to inflammatory and apoptotic cascades:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7